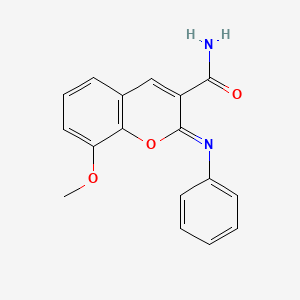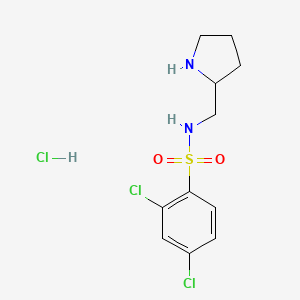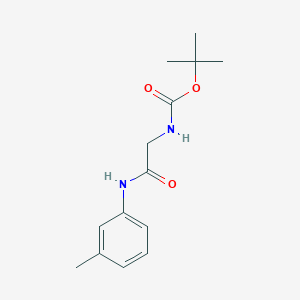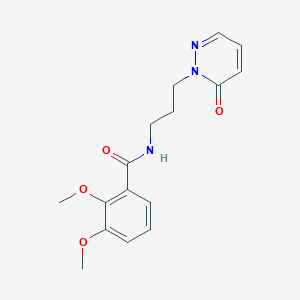![molecular formula C14H12F2N2O2 B2588758 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide CAS No. 832737-78-7](/img/structure/B2588758.png)
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide, also known as DFPMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFPMH is a benzohydrazide derivative that has shown promising results in studies related to cancer, inflammation, and oxidative stress.
作用机制
The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide involves the modulation of various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to protect against oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
实验室实验的优点和局限性
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity, making it a safe compound to work with.
However, there are some limitations to the use of this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide. One area of research could focus on the development of more soluble forms of this compound, which would increase its effectiveness in aqueous solutions. Another area of research could focus on the development of this compound derivatives with improved bioavailability.
Another area of research could focus on the use of this compound in combination with other compounds for cancer treatment. This compound has been shown to enhance the effectiveness of other anti-cancer drugs, and further research could explore the potential for combination therapy.
Conclusion:
This compound is a promising compound that has shown potential for use in cancer treatment, inflammation, and oxidative stress. This compound has a unique mechanism of action that involves the modulation of specific signaling pathways. While there are some limitations to the use of this compound in lab experiments, there are several future directions for research that could further explore the potential of this compound.
合成方法
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide can be synthesized through the reaction of 2,4-difluorophenol with benzoyl hydrazine in the presence of a suitable catalyst. The resulting product is then purified through recrystallization, yielding a white crystalline powder.
科学研究应用
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and antioxidant effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to protect against oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
属性
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPGSWWVHRUBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2588675.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)


